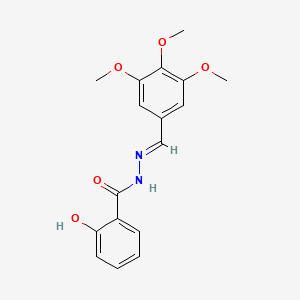

2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of benzohydrazide derivatives known for their versatile chemical and biological properties. Its structure incorporates a benzohydrazide moiety linked with a 3,4,5-trimethoxybenzylidene group, which significantly influences its reactivity and interactions.

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including 2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide, often involves condensation reactions between appropriate hydrazides and aldehydes. The process is generally characterized by the formation of a C=N double bond through the removal of water. These reactions can be optimized for yield and purity by adjusting reaction conditions, such as temperature, solvent, and catalyst presence.

Molecular Structure Analysis

The molecular structure of this compound, as determined by X-ray crystallography, reveals an E configuration around the C=N double bond. The structure is stabilized by intramolecular hydrogen bonding and weak π···π stacking interactions, which are crucial for the molecular conformation and packing in the solid state. The dihedral angle between the benzene rings and the coplanarity of the methoxy groups significantly affect the molecular geometry and reactivity (Han, 2013).

科学的研究の応用

Antimicrobial Applications

- Antimicrobial and Structural Analysis : Benzohydrazone compounds, including structures similar to "2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide," have been synthesized and evaluated for their antimicrobial properties. The compounds exhibited significant activity against bacterial strains like Escherichia coli, with certain derivatives showing enhanced potency compared to standard drugs like Tetracycline (Han, 2013). Another study highlighted the synthesis and characterization of Schiff base compounds derived from benzohydrazide, demonstrating substantial antibacterial, antifungal, and DNA-binding activities, suggesting their potential as bioactive materials (Sirajuddin et al., 2013).

Antioxidant Applications

- Antioxidant Activity Correlation with DFT Study : A study on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety, similar to the structure of interest, revealed significant antioxidant activities. These activities were evaluated using assays such as DPPH and FRAP, with some derivatives showing high efficacy. Theoretical DFT calculations helped understand the impact of structural variations on antioxidant potential (Kareem et al., 2016).

Catalytic Applications

- Catalytic Performance in Oxidation Reactions : Research on dioxidomolybdenum(VI) complexes with hydrazone ligands, including those similar to "2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide," demonstrated their effectiveness as catalysts in the oxidation of olefins. The study provided insights into the complexes' structural characteristics and their catalytic activities, highlighting the potential of such compounds in industrial and synthetic chemistry applications (Peng, 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-hydroxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-18-19-17(21)12-6-4-5-7-13(12)20/h4-10,20H,1-3H3,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYQKNQUMAVAPK-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)

![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)

![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)

![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)

![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)

![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)